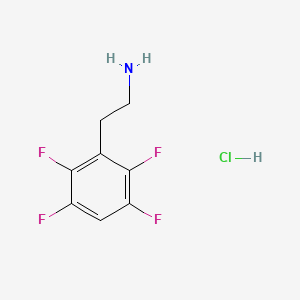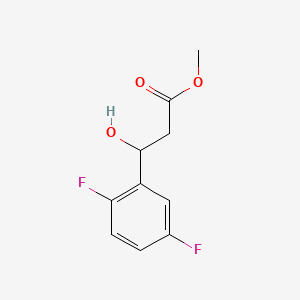![molecular formula C4H7ClF3NO B15300006 [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C4H7ClF3NO and a molecular weight of 177.5527 . This compound is characterized by the presence of a trifluoromethyl group attached to an aziridine ring, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride typically involves the trifluoromethylation of aziridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under metal-free conditions, using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na) . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. The choice of equipment and reaction parameters is crucial to ensure the efficient and safe production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aziridine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines. Substitution reactions can result in a variety of functionalized aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials with specialized properties
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethyl-substituted pyridines: These compounds are known for their applications in medicinal chemistry and material science.
Uniqueness
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride is unique due to its combination of a trifluoromethyl group and an aziridine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery highlight its significance in scientific research.
Eigenschaften
Molekularformel |
C4H7ClF3NO |
|---|---|
Molekulargewicht |
177.55 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)aziridin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3-2(1-9)8-3;/h2-3,8-9H,1H2;1H |
InChI-Schlüssel |
DDWDBGWXOXYDCD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(N1)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


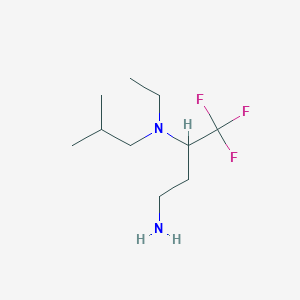
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)


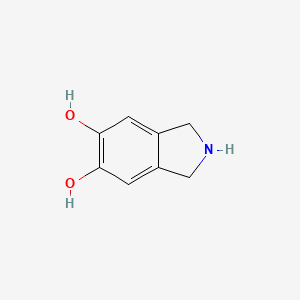
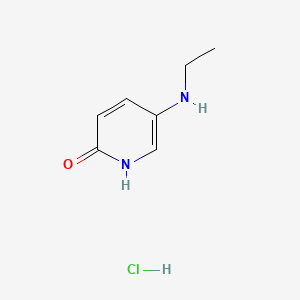
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
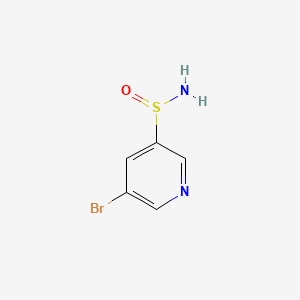
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
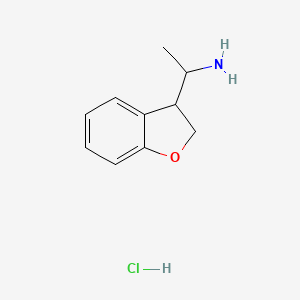
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
